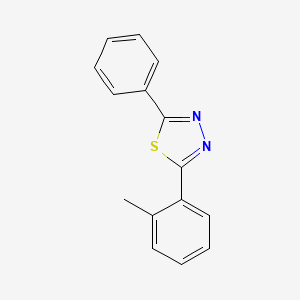

2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole

Description

Properties

CAS No. |

17453-15-5 |

|---|---|

Molecular Formula |

C15H12N2S |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-(2-methylphenyl)-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C15H12N2S/c1-11-7-5-6-10-13(11)15-17-16-14(18-15)12-8-3-2-4-9-12/h2-10H,1H3 |

InChI Key |

QKEWARKERGCIRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Phosphorus Pentachloride-Mediated Solid-Phase Synthesis

A highly efficient method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazides with carboxylic acids in the presence of phosphorus pentachloride (PCl₅). Adapted from a patented protocol, this one-pot, solvent-free approach proceeds via mechanochemical grinding at room temperature:

Reaction Scheme:

Procedure:

-

Equimolar quantities of phenyl thiosemicarbazide (1 mol), o-toluic acid (1.2 mol), and PCl₅ (1.2 mol) are ground in a dry reactor.

-

The mixture is allowed to stand post-reaction, followed by neutralization with aqueous alkali (pH 8–8.2).

-

The crude product is recrystallized from ethanol to yield the pure thiadiazole.

Advantages:

Acid-Catalyzed Cyclization

Sulfuric acid (H₂SO₄) and methanesulfonic acid have been employed for cyclizing thiosemicarbazides derived from aromatic carboxylic acids. For example, Chubb and Nissenbaum’s method involves refluxing phenyl thiosemicarbazide with o-toluic acid in concentrated H₂SO₄ at 80–90°C for 7 hours.

Data Table 1: Acid-Catalyzed Syntheses of 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole

Limitations:

-

Moderate yields (25–60%) due to competing side reactions.

-

Corrosive reagents necessitate specialized equipment.

Lawesson’s Reagent and Phosphorus Pentasulfide (P₂S₅)

Lawesson’s reagent and P₂S₅ facilitate cyclodehydration of acylhydrazines or dithiocarbazates to thiadiazoles. A novel one-pot protocol using propylphosphonic anhydride (T3P) as a coupling agent has been reported:

Reaction Scheme:

Conditions:

-

Solvent: Dichloromethane

-

Temperature: 25°C

-

Time: 12 hours

Outcomes:

Solid-Phase Synthesis Using Resin-Bound Intermediates

Gong et al. developed a resin-based method for high-throughput synthesis of 1,3,4-thiadiazoles. Acyldithiocarbazate resins are cyclized using trimethylsilyl chloride (TMSCl) or diphenyl chlorophosphate:

Procedure:

-

Resin Functionalization: o-Tolyl dithiocarbazate is immobilized on Wang resin.

-

Cyclization: TMSCl in DMF induces cyclodehydration at 25°C for 6 hours.

-

Cleavage: TFA/DCM releases the thiadiazole from the resin.

Data Table 2: Solid-Phase Synthesis Parameters

| Cyclizing Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| TMSCl | 6 | 82 | 97 |

| Diphenyl chlorophosphate | 8 | 75 | 95 |

Comparative Analysis of Synthetic Methods

Data Table 3: Method Comparison for 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| PCl₅-Mediated | 91 | 2 h | Low | High |

| H₂SO₄ Cyclization | 55 | 7 h | Medium | Moderate |

| Lawesson’s Reagent | 83 | 12 h | High | Low |

| Solid-Phase | 82 | 6 h | High | Moderate |

Key Findings:

-

PCl₅-Mediated Synthesis offers optimal balance of yield, time, and cost.

-

Solid-Phase Methods are preferable for parallel synthesis but require specialized resin.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent.

Medicine: Research has indicated possible applications in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variation: Thiadiazole vs. Oxadiazole Derivatives

Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1,3,4-oxadiazole analogs. For example, 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole (CAS: N/A) exhibits a planar structure with a mean σ(C–C) bond distance of 0.005 Å and crystallographic R factor of 0.109 . Key differences include:

- Electronic Properties : Sulfur in thiadiazoles enhances electron delocalization compared to oxygen in oxadiazoles, affecting redox behavior and ligand-metal interactions .

- Biological Activity: Thiadiazoles generally show stronger cytotoxic effects. For instance, 2,5-disubstituted thiadiazoles (e.g., 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole) exhibit IC₅₀ values of 70–170 μM against breast cancer cell lines, while oxadiazoles like 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole are primarily explored for anticonvulsant activity .

Table 1: Heteroatom Impact on Properties

Substituent Position and Functional Group Effects

Ortho vs. Para Substituents

- In contrast, 2-Phenyl-5-(p-tolyl)-1,3,4-thiadiazole (para-methyl) may exhibit stronger π-π stacking due to symmetrical substitution .

- Chloro-Substituted Analogs : Chlorine at the aryl position (e.g., 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole ) enhances algicidal activity at concentrations as low as 1–10 ppm , whereas methyl groups (as in o-tolyl) prioritize applications in drug design .

Functional Group Modifications

- Boronate Esters : Derivatives like 2-Phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling conjugation with bioactive moieties (e.g., quinazolinyl groups) for targeted therapies .

- Thiol Derivatives: Compounds such as 2-phenyl-1,3,4-oxadiazole-5-thiol (melting point: 219–222°C) and 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol exhibit enhanced metal-binding capacity and fluorescence, useful in sensor development .

Fluorescence and Electronic Properties

1,3,4-Thiadiazoles with electron-donating groups (e.g., –NH₂, –OH) exhibit strong fluorescence. For example:

- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) shows fluorescence due to the ortho-hydroxy group, whereas 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole may exhibit altered emission spectra due to methyl steric effects .

- Oxadiazole analogs like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole are used in OLEDs due to their high quantum yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2-phenyl-5-(o-tolyl)-1,3,4-thiadiazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, intermediates like 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol can be synthesized via classical methods, followed by reaction with sodium monochloroacetate in aqueous medium and subsequent acidification with ethanoic acid to yield target derivatives. Reaction conditions (e.g., solvent, temperature, and catalyst) significantly impact yield and purity .

Q. How can spectroscopic techniques confirm the structure and purity of synthesized 1,3,4-thiadiazole derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., thiol, thiadiazole rings) by characteristic absorption bands.

- 1H-NMR and 13C-NMR : Provide insights into hydrogen and carbon environments, confirming substituent positions and molecular symmetry.

- Elemental Analysis : Validates molecular composition by comparing calculated vs. experimental C, H, N, S percentages.

- Chromatography (HPLC/TLC) : Assesses purity and reaction progression .

Q. What standard protocols are used to evaluate the thermodynamic stability of 1,3,4-thiadiazole derivatives?

- Methodological Answer : Thermochemical studies involving calorimetry (e.g., differential scanning calorimetry) measure enthalpy changes and decomposition temperatures. Computational methods (DFT calculations) predict stability trends based on substituent effects, such as electron-withdrawing/donating groups altering ring strain and resonance .

Advanced Research Questions

Q. How do substituent variations at the 5-position of 1,3,4-thiadiazole influence anticancer activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) at the 5-position enhance cytotoxicity. For example, derivatives with 3,4-dichlorophenyl substituents exhibit IC50 values of 6.3 μM against MGC803 gastric cancer cells, outperforming 5-fluorouracil. Activity is assessed via MTT assays, with molecular docking (e.g., AutoDock Vina) predicting binding affinities to targets like tubulin or DNA topoisomerases .

Q. How can molecular docking resolve contradictions between predicted and observed biological activity in thiadiazole derivatives?

- Methodological Answer : Docking simulations model interactions between derivatives and target proteins (e.g., enzymes or receptors). For instance, inactive derivatives structurally similar to active compounds (e.g., 2-phenyl-5-(3,5-di-t-butyl-4-hydroxyphenylhydrazone)-1,3,4-thiadiazole) may show poor binding due to steric clashes or unfavorable electrostatic interactions. Comparative analysis of docking poses and binding energies helps rationalize discrepancies .

Q. What strategies optimize the coordination chemistry of thiadiazole derivatives with transition metals?

- Methodological Answer : Thiadiazoles with sulfur/nitrogen donor atoms form stable complexes with metals like Cu(II) or Pt(II). Key steps include:

- Ligand Design : Introducing thiol or amino groups to enhance chelation.

- Reaction Conditions : Adjusting pH and solvent polarity to favor metal-ligand bond formation.

- Characterization : X-ray crystallography and UV-Vis spectroscopy confirm coordination modes (e.g., monodentate vs. bridging) .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be addressed for thiadiazole-based compounds?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.